Dcjtb

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Enhanced Photoluminescence in OLED Displays

Scientific Field: Material Science and Optoelectronics

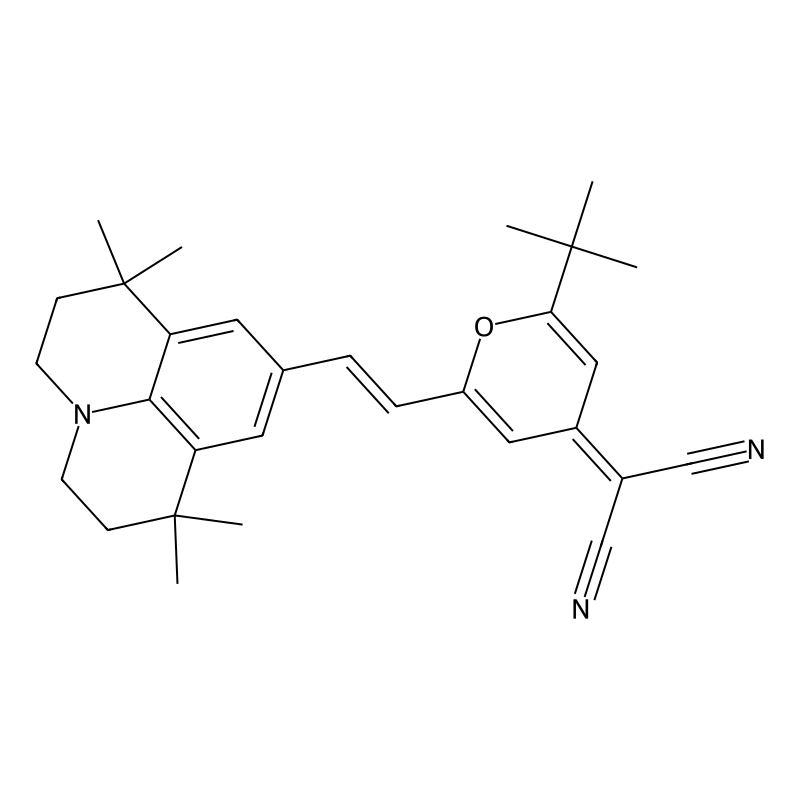

Summary: DCJTB (4-(dicyanomethylene)-2-t-butyl-6-(1,1,7,7-tetramethyljulolidyl-9-enyl)-4H-pyran) is used as a fluorescent dye and dopant material in OLED displays due to its high quantum efficiency.

Methods: The application involves a tunable ferroelectric lithography plasmon-enhanced substrate to generate photo-reduced silver nanoparticles (AgNPs), which leads to enhanced photoluminescence (PL) with a shortened lifetime of DCJTB.

Highly Efficient Red OLEDs

Scientific Field: Optoelectronics

Summary: DCJTB is used as a dopant in red OLEDs with delayed fluorescent exciplex as the host, leading to highly efficient emission.

Methods: The OLEDs utilize an exciplex host system that features efficient triplet excitons up-conversion and energy transfer from the exciplex host singlet state to the DCJTB singlet state.

Random Lasers

Scientific Field: Photonics and Laser Technology

Summary: DCJTB is used in the development of random lasers (RLs), which are optical devices where optical feedback is provided by scattering media instead of an optical cavity.

Methods: The application involves using DCJTB as a gain material in conjunction with disordered nanostructures to facilitate feedback and optical amplification.

Interface Material in Organic Heterojunction Solar Cells

Summary: DCJTB is used as an interface material in small molecule organic heterojunction solar cells to improve efficiency.

Methods: It is placed between the dye and acceptor layers to retard charge recombinations, thus enhancing the photovoltaic performance.

Medical Diagnostics and Photodynamic Therapy

Scientific Field: Medical Photonics

Methods: Its use involves the development of devices that can provide high energy density emission and reasonably narrow linewidth, which are crucial in medical applications.

DCJTB, or 4-(Dicyanomethylene)-2-norbornene-6-(1,1,7,7-tetramethyljulolidyl-9-enyl)-4H-pyran, is a red fluorescent dye widely utilized in organic light-emitting diodes (OLEDs). This compound exhibits unique photophysical properties, including high fluorescence quantum yield and significant Stokes shifts, making it suitable for various optoelectronic applications. The structure of DCJTB includes a dicyanomethylene group that enhances its electron-accepting ability, contributing to its strong emission characteristics and stability under operational conditions. Its absorption and emission spectra are sensitive to environmental factors such as solvent polarity, which can induce significant shifts in fluorescence properties .

In OLEDs, DCJTB functions as a dopant material. Doping refers to incorporating a small amount of a guest molecule (dopant) into a host material. In this case, the host material is a light-emitting polymer that efficiently absorbs electrical energy but might have limitations in color purity or efficiency. The dopant molecules (DCJTB) accept the transferred energy from the host and emit light at a specific wavelength, determining the final color of the OLED [].

The mechanism of action of DCJTB involves Förster energy transfer. This non-radiative process occurs when an excited molecule (donor, the host material) transfers its energy to a nearby molecule (acceptor, DCJTB) in the ground state through dipole-dipole interactions. The acceptor molecule then emits light at its characteristic wavelength [].

DCJTB can be synthesized through various methods, often involving the condensation of suitable precursors under controlled conditions. A common synthesis route includes:

- Preparation of Dicyanomethylene Intermediate: This involves reacting malonic acid derivatives with appropriate aldehydes.

- Formation of Pyran Ring: The intermediate is then reacted with an appropriate enolizable ketone to form the pyran structure.

- Final Coupling: The final step typically involves coupling with a julolidine derivative to produce DCJTB.

The synthesis process requires careful control of reaction conditions to optimize yield and purity .

DCJTB stands out due to its high fluorescence quantum yield and stability under operational conditions compared to these similar compounds.

Interaction studies involving DCJTB focus on its energy transfer mechanisms within OLED structures. Research indicates that DCJTB effectively participates in both FRET and Dexter energy transfer processes when doped with various host materials. These studies highlight how concentration affects emission properties and device performance. For instance, increasing DCJTB concentration leads to red-shifting of emission peaks and quenching of other emissions due to aggregation effects .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Wikipedia

4-(Dicyanomethylene)-2-tert-butyl-6-(1,1,7,7-tetramethyljulolidin-4-yl-vinyl)-4H-pyran